molecular formula C13H11NO2 B1532381 5-(m-Tolyl)picolinic acid CAS No. 1226205-54-4

5-(m-Tolyl)picolinic acid

Cat. No.: B1532381
CAS No.: 1226205-54-4
M. Wt: 213.23 g/mol
InChI Key: IFLCAKMPPRCRCG-UHFFFAOYSA-N
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Description

5-(m-Tolyl)picolinic acid (chemical structure shown in Figure 1) is a pyridine derivative featuring a carboxylic acid group at the 2-position and a meta-methyl-substituted phenyl ring at the 5-position. It is synthesized via Suzuki-Miyaura cross-coupling between 5-bromopicolinic acid and m-tolyl boronic acid, followed by purification to >95% purity . Key spectral data include:

  • ¹H NMR (DMSO-d₆): δ 8.69 (1H, dd), 8.11 (1H, dd), 7.99 (1H, dd), 7.39–7.28 (4H, m), 2.26 ppm (3H, s, methyl).
  • ¹³C NMR (DMSO-d₆): δ 166.1 (COOH), 149.3–124.2 (aromatic carbons), 19.9 ppm (methyl) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(m-Tolyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon–carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale methods that are cost-effective and environmentally friendly. One such method involves the oxidation of 2-methylpyridine using potassium permanganate (KMnO4) as the oxidizing agent . This method is scalable and can produce large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(m-Tolyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Various halides and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of 5-(m-Tolyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins (ZFPs). By binding to these proteins, the compound disrupts zinc binding and inhibits their function . This mechanism is crucial for its antiviral and immunomodulatory activities.

Comparison with Similar Compounds

Positional Isomers on the Aromatic Ring

a. 5-(o-Tolyl)picolinic Acid (Ortho Isomer)

  • Synthesis : Similar Suzuki coupling using 2-methylphenyl boronic acid .
  • ¹H NMR: Distinct splitting patterns (e.g., δ 7.39–7.28 vs. 16k’s aromatic shifts) reflect altered electronic environments .

b. 5-(p-Tolyl)picolinic Acid (Para Isomer)

  • Example : 5-(p-Tolylmethyl)picolinic acid () features a para-methyl group.
  • Impact : Para substitution may enhance symmetry and crystal packing efficiency, improving thermal stability in materials science applications .

c. 4-Substituted Phenyl Analogs

  • 5-(4-Butylphenyl)picolinic Acid (qy17) : Exhibits superior antibacterial activity against Enterococcus faecium (MIC = 8 µg/mL) compared to its tert-butyl analog (qy20), attributed to better solubility and reduced steric bulk .

Substituent Electronic Effects

a. Electron-Withdrawing Groups (EWGs)

  • 5-(Trifluoromethyl)picolinic Acid (): The CF₃ group significantly boosts acidity (pKa ~1.5) and chelating capacity, making it useful in OLED phosphorescent materials .

b. Electron-Donating Groups (EDGs)

  • 5-(3-Methoxyphenyl)picolinic Acid (): Methoxy groups improve solubility in polar solvents but may reduce membrane permeability.

Table 2: Substituent Electronic Effects

Compound Substituent Type Key Property Reference
5-(m-Tolyl)picolinic acid EDG (methyl) Moderate lipophilicity
5-(4-Cyanophenyl)picolinic acid EWG (cyano) Enhanced metal binding
5-(Trifluoromethyl)picolinic acid EWG (CF₃) High acidity, chelating agent

Pyridine Ring-Substituted Analogs

  • 3-Methylpicolinic Acid (): Methyl at the pyridine 3-position yields lower synthetic efficiency (25% vs. 62% for 16k) due to steric challenges in ring closure .
  • 4-Chloropicolinic Acid : Chlorine at the 4-position improves herbicidal activity but raises toxicity concerns .

Biological Activity

5-(m-Tolyl)picolinic acid is an aromatic compound with a picolinic acid core, characterized by a meta-tolyl group at the 5-position. This compound has garnered interest in various fields, including medicinal chemistry and agricultural science, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and applications in research and medicine.

Target of Action:
The primary target of this compound is Zinc Finger Proteins (ZFPs) . These proteins are crucial in various cellular processes, including viral replication and gene expression.

Mode of Action:
this compound interacts with ZFPs by binding to them, leading to structural changes that disrupt zinc binding. This inhibition affects normal cellular functions and can interfere with viral replication processes.

Biochemical Pathways:
The compound has been shown to influence the tryptophan metabolism pathway , which is essential for various physiological functions. Given that picolinic acid is a metabolite of tryptophan, it plays a role in modulating immune responses and neurotransmitter synthesis.

Pharmacokinetics

Picolinic acid, the parent compound of this compound, is produced in the human body at approximately 25-50 mg per day through the metabolism of tryptophan. The pharmacokinetic profile indicates that derivatives like this compound may exhibit similar absorption, distribution, metabolism, and excretion characteristics as picolinic acid.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antiviral Properties: Studies suggest that this compound may act as an antiviral agent by inhibiting ZFPs involved in viral replication.
  • Immunomodulatory Effects: Picolinic acid derivatives have shown potential as immunomodulators, which could be beneficial in treating infections and neurodegenerative disorders.
  • Herbicidal Activity: Molecular docking studies indicate that it may bind effectively to auxin-signaling proteins, suggesting potential applications as a herbicide in agricultural practices.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds is useful:

Compound NameStructureBiological Activity
2-Picolinic Acid2-Picolinic AcidAntimicrobial, neuroprotective
5-(p-Tolyl)picolinic Acid5-(p-Tolyl)picolinic AcidSimilar properties to 5-(m-Tolyl)
ClopyralidClopyralidHerbicide with auxin-like activity

The meta-substitution on the tolyl group in this compound distinguishes it from its para-substituted counterpart (5-(p-Tolyl)picolinic acid), potentially affecting its binding affinity and biological activity due to steric effects and electronic properties associated with the meta position.

Case Studies and Research Findings

Recent studies have provided insights into the therapeutic potential of this compound:

  • Antiviral Research: A study demonstrated that derivatives of picolinic acid could inhibit viral replication by targeting ZFPs. This research opens avenues for developing antiviral therapies based on this compound's structure.
  • Herbicidal Applications: Molecular docking analyses revealed that certain derivatives exhibited strong affinities for auxin-signaling proteins. This suggests their potential as effective herbicides in agricultural settings, outperforming traditional herbicides like picloram .
  • Neuroprotective Effects: Investigations into the neuroprotective properties of picolinic acid derivatives indicated their potential in treating neurodegenerative diseases by modulating immune responses and neurotransmitter levels .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(m-Tolyl)picolinic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The primary synthetic route involves a Suzuki-Miyaura coupling reaction between methyl 5-bromopicolinate and m-tolylboronic acid, followed by ester hydrolysis to yield the carboxylic acid derivative. Key parameters for optimization include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.
  • Solvent system : A mixture of dioxane/water (4:1) enhances solubility and reaction kinetics.
  • Temperature : Reactions performed at 80–90°C under inert atmosphere achieve yields of ~62% .
  • Post-synthetic purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization ensure >95% purity.

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key peaks include aromatic protons at δ 8.69 (pyridine-H), δ 7.39–7.28 (m-tolyl-H), and a methyl group at δ 2.26. Carboxylic acid protons are typically absent due to exchange broadening .
  • HPLC : Retention time (tR = ~3.5 min) and purity (>95%) are validated using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry : LRMS [M+H]+ at m/z 214.1 confirms molecular weight .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • First Aid : For skin contact, wash with soap/water; for ingestion, seek medical attention immediately.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Structural modifications : Introduce substituents (e.g., halogens, alkyl groups) at the pyridine or m-tolyl rings to assess electronic/steric effects.
  • Bioassays : Test antimicrobial activity via minimal inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus haemolyticus) and compare with analogs like 5-(p-Tolyl)picolinic acid .
  • Computational modeling : Use DFT calculations to correlate substituent effects with antibacterial potency .

Q. What strategies resolve discrepancies in biological activity data between different studies on this compound?

  • Methodological Answer :

  • Standardize assay conditions : Control variables such as bacterial strain (e.g., ATCC standards), growth medium (e.g., Mueller-Hinton broth), and incubation time (18–24 hr) .
  • Statistical validation : Apply ANOVA or t-tests to compare replicate data and identify outliers.
  • Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for differences in experimental design .

Q. How does this compound interact with specific biological targets at the molecular level?

  • Methodological Answer :

  • Transcriptomic profiling : Perform RNA-seq on treated bacterial cultures to identify differentially expressed genes (e.g., biofilm formation or stress response pathways) .
  • Molecular docking : Simulate binding interactions with targets like dihydrofolate reductase (DHFR) using AutoDock Vina.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Properties

IUPAC Name

5-(3-methylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)11-5-6-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLCAKMPPRCRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679298
Record name 5-(3-Methylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226205-54-4
Record name 5-(3-Methylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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